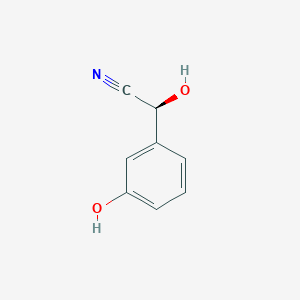

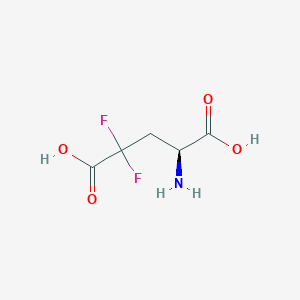

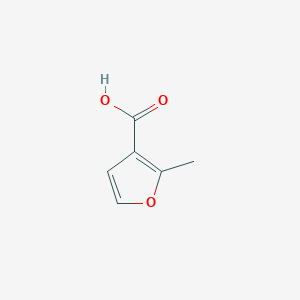

![molecular formula C7H4F2N2O B165148 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1221793-66-3](/img/structure/B165148.png)

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C7H4F2N2O. It has a molecular weight of 170.12 . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) .Physical And Chemical Properties Analysis

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 170.12 .Aplicaciones Científicas De Investigación

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Method : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

- Results : The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .

-

Selective Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Field : Organic & Biomolecular Chemistry

- Application : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

- Method : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .

- Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

-

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline

- Field : Organic & Biomolecular Chemistry

- Application : This research focuses on the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, a benzimidazole derivative . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

- Method : The synthesis starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles .

- Results : A wide range of 4-benzimidazolyl anilines was obtained under mild conditions .

-

Synthesis of (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl

-

Synthesis of 2-phenybenzimidazole derivatives

- Field : Organic & Biomolecular Chemistry

- Application : This research focuses on the synthesis of 2-phenybenzimidazole derivatives and their biological importance . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

- Method : The synthesis starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles .

- Results : A wide range of 2-phenybenzimidazole derivatives was obtained under mild conditions .

Safety And Hazards

Propiedades

IUPAC Name |

4,6-difluoro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDQMPZFGJEFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633304 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

1221793-66-3 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

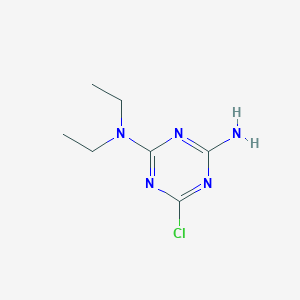

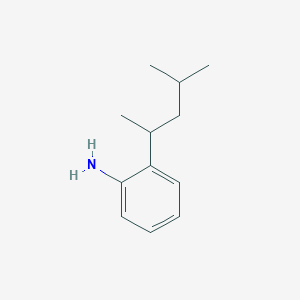

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

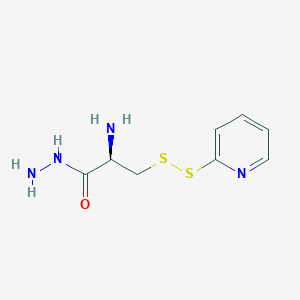

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)

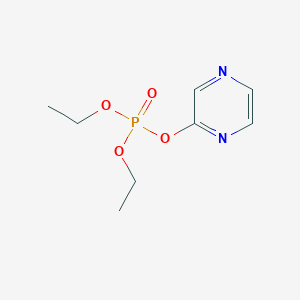

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)